ethyl (2Z)-3-amino-2-cyanoprop-2-enoate
Overview
Description
Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate is an organic compound with a unique structure that includes an amino group, a cyano group, and an ester functional group
Scientific Research Applications
Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Mode of Action
It’s hypothesized that the compound may interact with its targets through a series of chemical reactions, possibly involving nucleophilic substitution or free radical reactions .
Action Environment
The action, efficacy, and stability of ethyl (2Z)-3-amino-2-cyanoprop-2-enoate could be influenced by various environmental factors These could include pH, temperature, and the presence of other compounds or enzymes
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate amine under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Comparison with Similar Compounds
Ethyl (2Z)-3-amino-2-cyanoprop-2-enoate can be compared with other similar compounds such as:
This compound derivatives: These compounds have similar structures but different substituents, affecting their reactivity and applications.
Cyanoacrylate esters: These compounds are known for their adhesive properties and are used in various industrial applications.
Amino acid esters: These compounds are important in biochemistry and pharmaceuticals, serving as intermediates in the synthesis of peptides and other biologically active molecules.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
ethyl (Z)-3-amino-2-cyanoprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6(9)5(3-7)4-8/h3H,2,7H2,1H3/b5-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFFRQTXGJMKDQ-HYXAFXHYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025526 | |
Record name | 3-Amino-2-cyano-(Z)-2-propenoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67710-34-3 | |
Record name | 3-Amino-2-cyano-(Z)-2-propenoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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